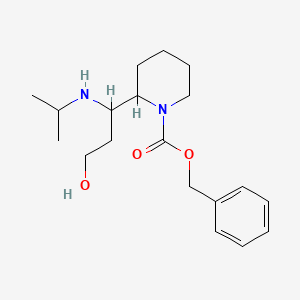
Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a hydroxy group, and an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with benzyl chloroformate to form the benzyl piperidine carboxylate intermediate. This intermediate is then reacted with 3-hydroxy-1-(isopropylamino)propane under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzyl piperidine carboxylate intermediate can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Benzyl 3-(hydroxypropyl)piperidine-1-carboxylate
Comparison: Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and an isopropylamino group on the piperidine ring. This dual substitution provides distinct chemical properties and potential biological activities compared to similar compounds that may only have one of these functional groups.
Propiedades
Fórmula molecular |
C19H30N2O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
benzyl 2-[3-hydroxy-1-(propan-2-ylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)20-17(11-13-22)18-10-6-7-12-21(18)19(23)24-14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18,20,22H,6-7,10-14H2,1-2H3 |
Clave InChI |
OUWDSWMZLKSPOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(CCO)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


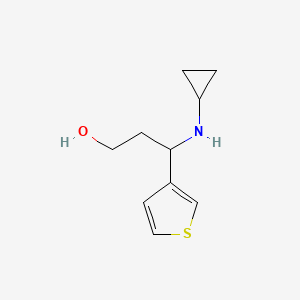
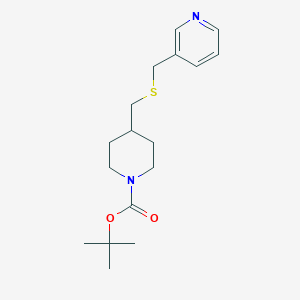

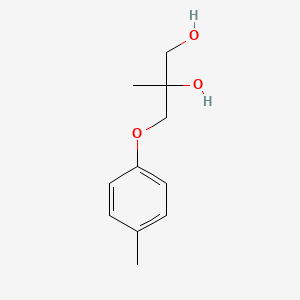
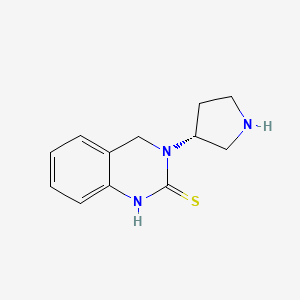

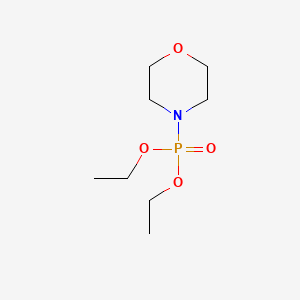

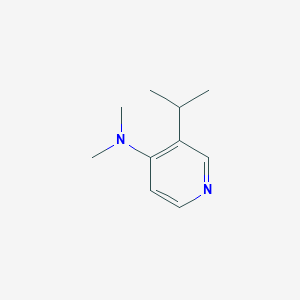
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)

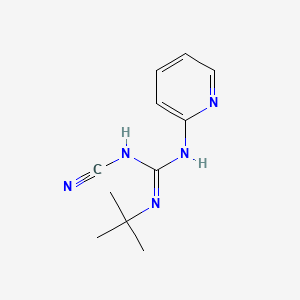
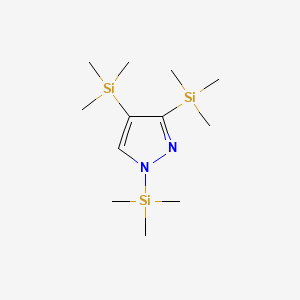
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
